

Spectral Characterization of 2-Phenyl-1,3benzoxazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of **2-Phenyl-1,3-benzoxazol-6-amine**. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive summary of expected spectral characteristics based on established principles of spectroscopy and data from closely related analogs. The provided experimental protocols are generalized based on standard laboratory practices for the analysis of similar benzoxazole derivatives.

Chemical Structure and Properties

Chemical Name: **2-Phenyl-1,3-benzoxazol-6-amine** CAS Number: 53421-88-8[1] Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol

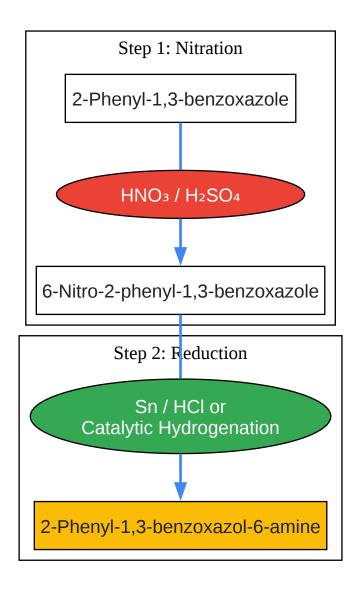
The structure consists of a phenyl group attached to a benzoxazole core, which is further substituted with an amine group at the 6-position. This arrangement of aromatic and heterocyclic rings, along with the presence of a primary amine, dictates its unique spectral properties.

Synthesis

The most common and established route for the synthesis of **2-Phenyl-1,3-benzoxazol-6-amine** involves a multi-step process starting from 2-phenyl-1,3-benzoxazole. This typically



includes a nitration step to introduce a nitro group at the 6-position, followed by a reduction of the nitro group to the desired amine functionality.[2]



Click to download full resolution via product page

Synthetic pathway for **2-Phenyl-1,3-benzoxazol-6-amine**.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for **2-Phenyl-1,3-benzoxazol-6-amine**. These predictions are based on the analysis of spectral data from the parent compound, 2-phenyl-1,3-benzoxazole, and other closely related substituted benzoxazole derivatives.



Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 8.2 - 8.0	Multiplet	2H, Phenyl protons (ortho to benzoxazole)
~ 7.5 - 7.3	Multiplet	3H, Phenyl protons (meta and para)
~ 7.4	Doublet	1H, H-4
~ 6.9	Doublet	1H, H-7
~ 6.7	Doublet of doublets	1H, H-5
~ 3.8	Broad singlet	2H, -NH ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~ 163	C-2 (C=N)
~ 151	C-7a
~ 145	C-6
~ 142	C-3a
~ 131	Phenyl C (para)
~ 129	Phenyl C (ortho)
~ 127	Phenyl C (ipso)
~ 125	Phenyl C (meta)
~ 120	C-5
~ 111	C-4
~ 100	C-7



Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Mode	
3450 - 3300	N-H stretch (asymmetric and symmetric)	
3100 - 3000	Aromatic C-H stretch	
~ 1630	C=N stretch	
1600 - 1450	Aromatic C=C stretch	
~ 1600	N-H bend (scissoring)	
1300 - 1200	Aromatic C-N stretch	
1250 - 1200	Asymmetric C-O-C stretch	

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
210	[M] ⁺ (Molecular ion)
182	[M - CO]+
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Table 5: Predicted UV-Vis Spectral Data

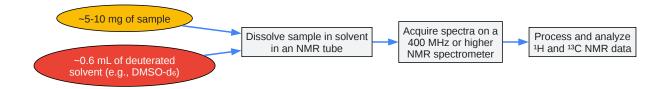
Solvent	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
Ethanol	~ 340 - 360	Expected to be in the range of $10^4 - 10^5$
Dichloromethane	~ 340 - 360	Expected to be in the range of 10^4 - 10^5



Experimental Protocols

The following are generalized experimental protocols for the spectral characterization of **2- Phenyl-1,3-benzoxazol-6-amine**, based on standard practices for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy



Click to download full resolution via product page

General workflow for NMR spectroscopy.

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of **2-Phenyl-1,3-benzoxazol-6-amine** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.



- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
 potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be
 recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, such as an Agilent GC-MS or LC-MS system.[5]
- Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-500 amu). The ionization energy for EI is typically 70 eV.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Cary 60.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.
- Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **2-Phenyl-1,3-benzoxazol-6-amine**. While direct experimental data is not extensively published, the predicted spectral data and generalized protocols outlined herein offer a robust starting



point for researchers and scientists working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation. The unique structural features of this molecule, particularly the combination of the benzoxazole core and the amino substituent, make it an interesting candidate for further investigation in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 53421-88-8(2-phenyl-1,3-benzoxazol-6-amine) | Kuujia.com [nl.kuujia.com]
- 2. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectral Characterization of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300868#spectral-characterization-of-2-phenyl-1-3-benzoxazol-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com